Maxafil
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Overview
Description
Maxafil is a chemical compound with the CAS number 78065-42-6. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of Maxafil involves several steps and specific reaction conditions. While detailed synthetic routes are proprietary and may vary, general methods include:
Synthetic Routes: The preparation of this compound typically involves multi-step organic synthesis, starting from readily available precursors. The process may include reactions such as alkylation, acylation, and cyclization.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality.
Chemical Reactions Analysis
Maxafil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Maxafil has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions, serving as a building block for more complex molecules.
Biology: In biological research, this compound is utilized in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: this compound has potential therapeutic applications, including its use as a drug candidate for treating specific medical conditions. Its pharmacological properties are being explored in preclinical and clinical studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of Maxafil involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes and signaling pathways.
Pathways Involved: The pathways affected by this compound include those related to cellular metabolism, signal transduction, and gene expression. .
Comparison with Similar Compounds
Maxafil can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as sildenafil, tadalafil, and vardenafil share structural similarities with this compound. These compounds are known for their use in treating erectile dysfunction and other medical conditions.
Uniqueness: this compound’s unique properties, such as its specific binding affinity and pharmacokinetic profile, distinguish it from other similar compounds.
Properties
CAS No. |
78065-42-6 |
---|---|
Molecular Formula |
C31H43NO6 |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
2-ethoxyethyl (E)-3-(4-methoxyphenyl)prop-2-enoate;(2-methyl-5-propan-2-ylcyclohexyl) 2-aminobenzoate |
InChI |
InChI=1S/C17H25NO2.C14H18O4/c1-11(2)13-9-8-12(3)16(10-13)20-17(19)14-6-4-5-7-15(14)18;1-3-17-10-11-18-14(15)9-6-12-4-7-13(16-2)8-5-12/h4-7,11-13,16H,8-10,18H2,1-3H3;4-9H,3,10-11H2,1-2H3/b;9-6+ |
InChI Key |
RGEMNJVOIALBCU-RRJFPGPQSA-N |
Isomeric SMILES |
CCOCCOC(=O)/C=C/C1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C |
Canonical SMILES |
CCOCCOC(=O)C=CC1=CC=C(C=C1)OC.CC1CCC(CC1OC(=O)C2=CC=CC=C2N)C(C)C |
Origin of Product |
United States |
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